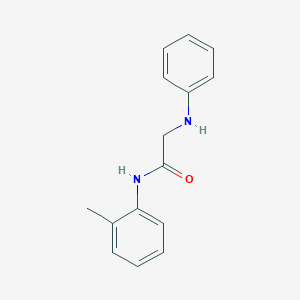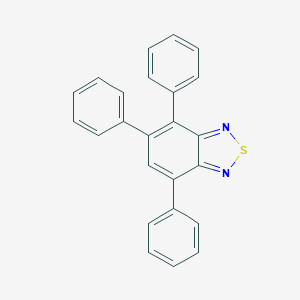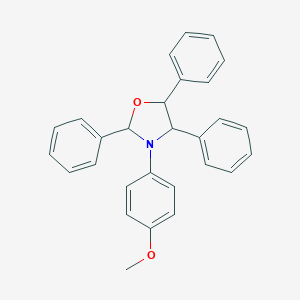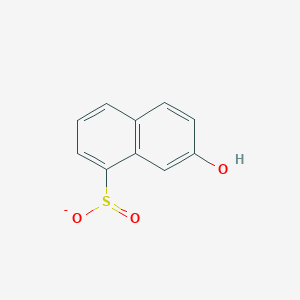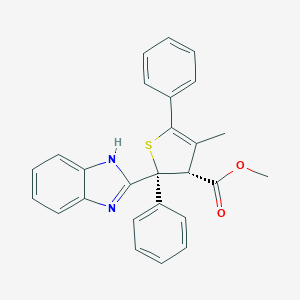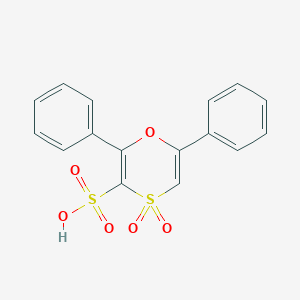
4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its role in various biological processes. DIDS has been shown to possess a wide range of pharmacological properties, making it a valuable tool in scientific research.
作用機序
4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid works by binding to specific sites on ion channels and transporters, thereby inhibiting their activity. It has been shown to bind to the extracellular domain of chloride and bicarbonate channels, thus preventing the movement of ions across the membrane.
Biochemical and Physiological Effects:
4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of chloride and bicarbonate channels in various tissues, including the lung, kidney, and pancreas. 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has also been shown to inhibit the activity of transporters, including the Na+/H+ exchanger and the glutamate transporter.
実験室実験の利点と制限
One of the primary advantages of using 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid in lab experiments is its specificity. 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has been shown to selectively inhibit certain ion channels and transporters, making it a valuable tool for studying these processes. However, one limitation of 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid is its potential for off-target effects. It is important to carefully control for these effects when using 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid in experiments.
将来の方向性
There are several future directions for research on 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid. One area of interest is in the development of more specific inhibitors of ion channels and transporters. Another area of interest is in the study of the role of 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid in disease processes, including cystic fibrosis and hypertension. Finally, there is interest in the development of new synthetic methods for 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid, which could lead to the development of new derivatives with unique pharmacological properties.
In conclusion, 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid is a valuable tool for scientific research, particularly in the study of ion channels and transporters. Its specificity and selectivity make it a valuable tool for studying these processes, and its potential for off-target effects must be carefully controlled. There are several future directions for research on 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid, including the development of more specific inhibitors and the study of its role in disease processes.
合成法
4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid can be synthesized through a multistep process that involves the reaction of 2,6-diphenyl-1,4-oxathiin with chlorosulfonic acid, followed by the addition of sodium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has been used extensively in scientific research to study a variety of biological processes. One of its primary applications is in the study of ion channels, where it has been shown to inhibit chloride and bicarbonate channels. 4,4-Dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid has also been used to study the role of transporters in various cellular processes, including the regulation of pH and the transport of amino acids.
特性
分子式 |
C16H12O6S2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
4,4-dioxo-2,6-diphenyl-1,4-oxathiine-3-sulfonic acid |
InChI |
InChI=1S/C16H12O6S2/c17-23(18)11-14(12-7-3-1-4-8-12)22-15(16(23)24(19,20)21)13-9-5-2-6-10-13/h1-11H,(H,19,20,21) |
InChIキー |
XMTCDMUXVGBRKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CS(=O)(=O)C(=C(O2)C3=CC=CC=C3)S(=O)(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=CS(=O)(=O)C(=C(O2)C3=CC=CC=C3)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
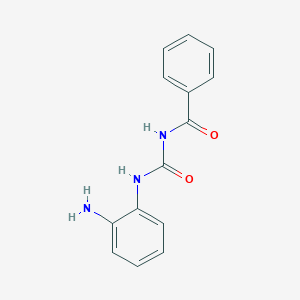
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)


